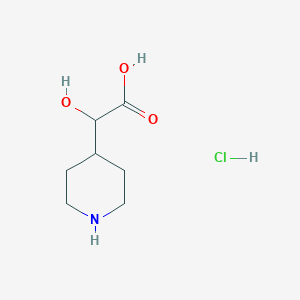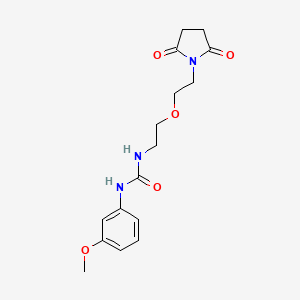
2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis
Piperidines are key synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiolabeling for PET Studies
An improved synthesis technique for acetic acid-piperidine-4-yl ester, a precursor to [11C]MP4A, facilitates PET studies of the acetylcholine neurotransmission system. This process involves acetylation of 4-hydroxypiperidine hydrochloride and enables the production of [11C]MP4A with high radiochemical purity, demonstrating its application in exploring the cholinergic system (Carpinelli et al., 2006).
Antimicrobial Activity of Pyridine Derivatives
Research into new pyridine derivatives, synthesized from 2-hydroxyethyl piperazine and other compounds, has demonstrated antibacterial and antifungal properties. These findings underscore the potential of 2-hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Structural Analysis
The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated, providing insights into its conformation and interactions. This research aids in understanding the physicochemical characteristics of compounds containing the piperidin-4-yl group, which is crucial for the design of pharmaceuticals and materials (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Piperidine Derivatives from Serine
The Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters derived from serine into piperidine derivatives highlights a route to optically pure piperidines. These derivatives serve as intermediates for synthesizing a wide range of amines with substituted piperidine units, demonstrating the versatility of serine-based synthesis methods in medicinal chemistry (Acharya & Clive, 2010).
Oxidation Reactions
Research on the oxidation of primary alcohols to aldehydes mediated by oxoammonium salts underlines the utility of piperidine derivatives in synthetic chemistry. This process exhibits high chemoselectivity and efficiency, particularly for converting primary-secondary diols into hydroxy aldehydes, which is valuable in fine chemical synthesis (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
2-hydroxy-2-piperidin-4-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-1-3-8-4-2-5;/h5-6,8-9H,1-4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWJCMVZSSIZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2956910.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956911.png)
![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)
![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)


![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)